![molecular formula C11H8N2S B8673112 2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
2-(1H-Pyrrol-2-yl)benzo[d]thiazole
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Overview
Description
2-(1H-Pyrrol-2-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(1H-Pyrrol-2-yl)benzo[d]thiazole derivatives. For instance, a series of synthesized compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited excellent antimicrobial activity, suggesting their potential as new antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study synthesized various derivatives of this compound and assessed their antiproliferative activity against human leukemia and solid tumor cell lines in vitro. The structure-activity relationship studies indicated that specific modifications could enhance their efficacy against cancer cells .
Antioxidant Activity
Benzothiazole derivatives, including those containing the pyrrole moiety, have shown multifunctional antioxidant properties. Research has demonstrated that these compounds can protect against oxidative stress, making them candidates for therapeutic applications in conditions related to oxidative damage .
Synthesis of Novel Compounds
The synthesis of this compound has been achieved through various methodologies, including multicomponent reactions that allow for the efficient formation of complex structures. These synthetic approaches are crucial for developing new derivatives with enhanced biological activities .
Catalytic Applications
The compound is also involved in catalytic processes, particularly in the formation of carbon-nitrogen bonds under environmentally friendly conditions. This application is significant in organic synthesis, where sustainable methods are increasingly favored .
Case Studies
Properties
Molecular Formula |
C11H8N2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H |
InChI Key |
OCMOSCCTQWDOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CN3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.